Flufenoxystrobin

Beschreibung

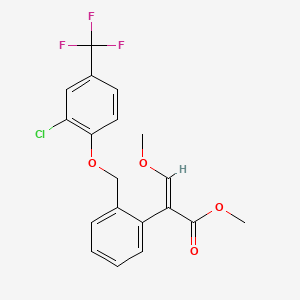

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHXIQDIVCJZTD-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918162-02-4 | |

| Record name | Flufenoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918162024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUFENOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32VC9KVD0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Flufenoxystrobin: A Technical Deep Dive into its Discovery and Synthesis

Shenyang, China - Flufenoxystrobin, a broad-spectrum fungicide and acaricide, has emerged as a significant tool in modern crop protection since its introduction in 2012. Developed by the Shenyang Research Institute of Chemical Industry (SYRICI) in China, this strobilurin fungicide, identified by the code SYP-3759, represents a notable advancement in the ongoing quest for effective and novel crop protection solutions. This technical guide delves into the discovery of flufenoxystrobin, its detailed synthesis pathway, fungicidal and acaricidal efficacy, and the experimental protocols used for its evaluation.

Discovery and Development: A Tale of Fluorine-Containing Strobilurins

The discovery of flufenoxystrobin is rooted in a strategic research initiative by the Shenyang Research Institute of Chemical Industry focused on the synthesis of novel fluorine-containing strobilurin analogues.[1] This research was driven by the "intermediate derivatization method," a strategy that has led to the discovery of several new pesticide candidates.[2] The core idea behind this approach is to modify known active chemical structures to enhance their biological activity and spectrum. In the case of flufenoxystrobin, researchers aimed to introduce fluorine atoms into the strobilurin scaffold, a modification known to often improve the efficacy and metabolic stability of agrochemicals.

While a precise timeline of the discovery and the key scientists involved are not extensively documented in publicly available literature, the introduction of flufenoxystrobin in 2012 marks the culmination of these research efforts.[3] The development of flufenoxystrobin underscores the importance of systematic chemical synthesis and bio-isosteric replacement in the design of new and improved agrochemicals.

The Synthetic Pathway: Crafting a Potent Fungicide

The synthesis commences with the preparation of the key intermediate, methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate. This intermediate is then coupled with 2-chloro-4-(trifluoromethyl)phenol (B1586134) to yield the final flufenoxystrobin molecule.

Logical Flow of Flufenoxystrobin Synthesis

Detailed Experimental Protocols

Based on analogous syntheses of related strobilurin compounds, a plausible multi-step synthesis of flufenoxystrobin can be outlined:

Step 1: Synthesis of Methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (Intermediate I)

A common route to this intermediate involves the following sequence:

-

Condensation: 3-Isochromanone is reacted with methyl formate (B1220265) in the presence of a base to yield 4-(hydroxymethylene)isochroman-3-one.[4]

-

Etherification: The resulting intermediate is treated with a methylating agent, such as dimethyl sulfate, to give 4-(methoxymethylene)isochroman-3-one.[4]

-

Chlorination and Esterification: The product from the previous step is reacted with a chlorinating agent like thionyl chloride, followed by the addition of methanol (B129727) to yield methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate.[4]

Step 2: Synthesis of Flufenoxystrobin

The final step is a Williamson ether synthesis:

-

Reaction: 2-Chloro-4-(trifluoromethyl)phenol is reacted with the key intermediate, methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF).[5]

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield flufenoxystrobin.

Fungicidal and Acaricidal Efficacy: A Quantitative Look

Flufenoxystrobin exhibits a broad spectrum of activity against various fungal pathogens and also possesses acaricidal properties.[3] Its mode of action, like other strobilurins, involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[3]

| Target Pest | Efficacy Data | Reference |

| Wheat Powdery Mildew (Erysiphe graminis) | Excellent protective activity at 1.56 mg L⁻¹ | [1] |

| Mites (Tetranychus spp.) | Moderately high acaricidal activity at 10 mg L⁻¹ | [1] |

| Downy Mildew | Controlled | [3] |

| Blight | Controlled | [3] |

| Rice Blast | Controlled | [3] |

Experimental Protocols for Efficacy Evaluation

The evaluation of a new fungicide like flufenoxystrobin involves a series of standardized in vitro and in vivo bioassays.

In-Planta Efficacy Assay against Wheat Powdery Mildew (Erysiphe graminis)

This protocol outlines a typical greenhouse experiment to assess the protective efficacy of flufenoxystrobin.

1. Plant Material and Inoculum:

-

Wheat seedlings (a susceptible variety) are grown in pots to the two-leaf stage.

-

A fresh, viable culture of Erysiphe graminis is maintained on healthy wheat plants.

2. Fungicide Application:

-

Flufenoxystrobin is formulated as a suspension concentrate or emulsifiable concentrate.

-

A series of dilutions are prepared in sterile distilled water to achieve the desired test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg L⁻¹).

-

The fungicide solutions are sprayed onto the wheat seedlings until runoff. Control plants are sprayed with water containing the same concentration of solvent and surfactant.

3. Inoculation:

-

After the fungicide spray has dried, the treated and control plants are inoculated with E. graminis conidia by gently shaking infected plants over them.

4. Incubation:

-

The inoculated plants are maintained in a greenhouse or growth chamber with controlled conditions (e.g., 20-22°C, 16-hour photoperiod, and high humidity) to facilitate disease development.

5. Disease Assessment:

-

After 7-10 days, the percentage of leaf area covered with powdery mildew is assessed visually for both treated and control plants.

-

The protective efficacy is calculated using the following formula:

-

Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

-

Experimental Workflow for Fungicide Efficacy Testing

Conclusion

Flufenoxystrobin stands as a testament to the power of targeted chemical synthesis in the development of modern agrochemicals. Its discovery by the Shenyang Research Institute of Chemical Industry highlights the growing contribution of Chinese research to the global crop protection landscape. While detailed information on its discovery and comprehensive efficacy data remain somewhat limited in the public domain, the available information clearly indicates its importance as a broad-spectrum fungicide and acaricide. Further research and publication of detailed studies will undoubtedly provide a more complete picture of this potent molecule and its role in sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Fungicide R&D Department~Shenyang Sinochem Agrochemicals R&D Co., Ltd. [sysard.com]

- 3. Flufenoxystrobin (Ref: SYP 3759) [sitem.herts.ac.uk]

- 4. CN107266316A - It is a kind ofï¼E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique - Google Patents [patents.google.com]

- 5. CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents [patents.google.com]

Chemical properties and structure of Flufenoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxystrobin is a synthetic strobilurin fungicide and acaricide that exhibits broad-spectrum activity against a variety of fungal pathogens. As a member of the methoxyacrylate strobilurin fungicide group, its mechanism of action involves the inhibition of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and mechanism of action of Flufenoxystrobin, supplemented with available quantitative data on its efficacy and toxicity. Detailed experimental protocols and visualizations are included to facilitate further research and development.

Chemical Properties and Structure

Flufenoxystrobin is an enoate ester with a complex aromatic structure. Its chemical identity and key properties are summarized in the table below.

Table 1: Chemical and Physical Properties of Flufenoxystrobin

| Property | Value | Source(s) |

| IUPAC Name | methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate | [1][2] |

| Synonyms | Flufenoxystrobine, Fujunmanzhi, SYP 3759 | [2] |

| CAS Number | 918162-02-4 | [2][3] |

| Molecular Formula | C₁₉H₁₆ClF₃O₄ | [2][3] |

| Molecular Weight | 400.8 g/mol | [2] |

| Melting Point | Not determined | [3] |

| Boiling Point | Not determined | [3] |

| Water Solubility | Not determined | [3] |

| InChIKey | MBHXIQDIVCJZTD-RVDMUPIBSA-N | [2][3] |

| Canonical SMILES | COC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC | [3] |

Chemical Structure

Flufenoxystrobin's structure is characterized by several key functional groups that contribute to its biological activity. It is classified as an enoate ester, an enol ether, an aromatic ether, a member of monochlorobenzenes, and a member of (trifluoromethyl)benzenes.[2]

Stereochemistry

The molecule exhibits stereoisomerism. While the initial search result[3] mentions a chiral carbon in a "1-fluoroethyl group attached to the oxime ether moiety," the actual structure of Flufenoxystrobin does not contain this feature. However, the double bond in the methoxyacrylate group gives rise to geometric isomerism (E/Z isomers). The IUPAC name specifies the (2E)-isomer, which is the biologically active form. Commercial Flufenoxystrobin is predominantly the E-isomer.[3]

Synthesis and Experimental Protocols

Synthesis of Flufenoxystrobin

A general synthetic route to Flufenoxystrobin involves a multi-step process that requires careful control of reaction conditions to ensure high purity and optimal stereochemistry.[3] The synthesis can be broadly outlined as follows:

-

Preparation of a methoxyacrylate intermediate.

-

Coupling of the intermediate with two distinct aromatic rings: one containing a trifluoromethyl group and the other a chlorine substituent. This is achieved through ether and ester linkages.

-

Key reaction types employed in the synthesis include selective halogenation, alkylation, and esterification.[3]

A generalized workflow for the synthesis is depicted below.

Experimental Protocols

The identification and characterization of Flufenoxystrobin and its derivatives are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.

-

Methodology: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR spectra are recorded at a frequency such as 300 MHz, and ¹³C NMR spectra at 75 MHz. 2D NMR experiments like HSQC and HMQC can be used for more detailed structural assignments. Chemical shifts are reported in parts per million (ppm).[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify functional groups within the molecule based on their characteristic vibrational frequencies.

-

Methodology: Spectra are typically recorded at room temperature using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-600 cm⁻¹ with a resolution of 4.0 cm⁻¹ and an accumulation of 32 scans per analysis.[4]

-

-

Objective: To determine the efficacy of Flufenoxystrobin against target fungal pathogens and mites.

-

Methodology (Greenhouse):

-

Cultures of the target organism (e.g., Erysiphe graminis for powdery mildew) are maintained on host plants (e.g., wheat).

-

Test plants are treated with various concentrations of Flufenoxystrobin formulated as a suspension concentrate or wettable powder.

-

After treatment, plants are inoculated with the pathogen.

-

The plants are incubated under controlled greenhouse conditions (temperature, humidity, light).

-

Disease or pest infestation levels are assessed at specific time points and compared to untreated controls to determine the protective or curative activity.[5]

-

Mechanism of Action

Flufenoxystrobin is a Quinone Outside Inhibitor (QoI).[3] Its mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the cytochrome bc₁ complex (also known as complex III).[2] This disruption of the electron transport chain prevents the synthesis of ATP, ultimately leading to fungal cell death. Additionally, it has been reported to induce the synthesis of antimicrobial enzymes in plants, contributing to its protective effects.[3]

The signaling pathway for the inhibition of mitochondrial respiration is illustrated below.

Quantitative Data

Table 2: Efficacy of Flufenoxystrobin

| Target Organism | Activity Type | Concentration/Dosage | Efficacy | Source |

| Erysiphe graminis (Wheat Powdery Mildew) | Fungicidal | 1.56 mg/L | Excellent protective activity | [5] |

| Mites | Acaricidal | 10 mg/L | Moderately high activity | [5] |

| Various Fungal Pathogens (Field Trials) | Fungicidal | Not specified | Almost equivalent to pyraclostrobin | [5] |

Table 3: Toxicological Data for Flufenoxystrobin

| Test Type | Species | Route of Administration | Value | Classification | Source |

| Acute Oral LD₅₀ | Rat (female) | Oral | >5,000 mg/kg | Slightly toxic | [1] |

| Acute Dermal LD₅₀ | Rat | Dermal | >5,000 mg/kg | Slightly toxic | [1] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >2.60 mg/L (4 hours) | Harmful if inhaled | [1] |

Preliminary mammalian toxicology studies have indicated that Flufenoxystrobin is a low-toxicity compound.[5]

Pharmacokinetic Data

There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic properties of Flufenoxystrobin.

Conclusion

Flufenoxystrobin is a potent strobilurin fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its chemical structure, characterized by specific aromatic substitutions, is key to its biological activity. While detailed information on its physical properties and pharmacokinetics is limited in the public domain, the available data on its synthesis, efficacy, and low mammalian toxicity make it a significant compound in the field of agrochemical research. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals engaged in the development and study of novel fungicides and acaricides.

References

Spectroscopic Analysis of Flufenoxystrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin, a synthetic fungicide from the strobilurin class, is a potent inhibitor of mitochondrial respiration by targeting the Quinone outside (Qo) site of the cytochrome bc1 complex.[1] Its chemical name is methyl (E)-2-[2-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate.[1] The structural integrity and purity of Flufenoxystrobin are paramount for its efficacy and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its structural elucidation and characterization. Detailed experimental protocols and expected data are presented to aid researchers in its analysis.

Molecular Structure:

Figure 1. Chemical Structure of Flufenoxystrobin (C₁₉H₁₆ClF₃O₄).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of organic molecules.[2] For Flufenoxystrobin, ¹H and ¹³C NMR provide unambiguous evidence for its structure by identifying the chemical environment of each proton and carbon atom.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Flufenoxystrobin, assuming deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Spectral Data for Flufenoxystrobin

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.60 - 7.10 | Multiplet (m) | 7H | Aromatic Protons |

| ~ 7.55 | Singlet (s) | 1H | Vinylic Proton (-C=CH-OCH₃) |

| ~ 5.20 | Singlet (s) | 2H | Methylene Protons (-CH₂-O-) |

| ~ 3.85 | Singlet (s) | 3H | Methoxy Protons (-OCH₃) |

| ~ 3.75 | Singlet (s) | 3H | Methyl Ester Protons (-COOCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for Flufenoxystrobin

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 168.0 | C | Ester Carbonyl (C=O) |

| ~ 160.0 - 115.0 | C, CH | Aromatic & Vinylic Carbons |

| ~ 124.0 (q) | C | Trifluoromethyl Carbon (-CF₃) |

| ~ 65.0 | CH₂ | Methylene Carbon (-CH₂-O-) |

| ~ 61.0 | CH₃ | Methoxy Carbon (-OCH₃) |

| ~ 52.0 | CH₃ | Methyl Ester Carbon (-COOCH₃) |

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of Flufenoxystrobin.[3][4]

-

Sample Preparation :

-

Accurately weigh 10-20 mg of Flufenoxystrobin for ¹³C NMR or 2-5 mg for ¹H NMR.[5]

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5][6]

-

To ensure homogeneity, vortex the sample until fully dissolved.

-

Filter the solution through a pipette plugged with cotton wool directly into a standard 5 mm NMR tube to remove any particulate matter.[5] The final solvent depth should be about 4 cm.[5]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., Bruker 300 MHz, 400 MHz, or 500 MHz).[3]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

¹H NMR :

-

Acquire the spectrum using a standard pulse sequence.

-

Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral window should typically span from -1 to 12 ppm.[4]

-

-

¹³C NMR :

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[2]

-

The spectral window should typically span from -10 to 220 ppm.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.[7]

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9]

Data Presentation: Predicted IR Data

The table below lists the expected characteristic absorption bands for Flufenoxystrobin, with wavenumbers given in cm⁻¹.

Table 3: Predicted IR Absorption Bands for Flufenoxystrobin

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic & Vinylic |

| 2990 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~ 1640 | Medium | C=C Stretch | Alkene |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | Strong | C-O Stretch | Ether & Ester |

| ~ 750 | Strong | C-Cl Stretch | Aryl Chloride |

Data predicted based on standard IR correlation tables.[10][11]

Experimental Protocol: IR Analysis

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common method for analyzing solid or liquid samples.[6][12]

-

Sample Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.[6]

-

Place a small amount (a few milligrams) of the solid Flufenoxystrobin sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Data Processing :

-

The resulting spectrum will be plotted as percent transmittance (%) or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and compare them with known correlation tables to identify the functional groups.[13]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[14] Tandem MS (MS/MS) experiments reveal the structure of fragments, which helps in confirming the molecular structure.[15]

Data Presentation: Predicted MS Data

The molecular formula of Flufenoxystrobin is C₁₉H₁₆ClF₃O₄, with a monoisotopic mass of 400.0689 Da.[1]

Table 4: Predicted Mass Spectrometry Data for Flufenoxystrobin (Positive ESI Mode)

| m/z (Daltons) | Ion Formula | Description |

| 401.0762 | [C₁₉H₁₇ClF₃O₄]⁺ | Protonated Molecule [M+H]⁺ |

| 423.0581 | [C₁₉H₁₆ClF₃NaO₄]⁺ | Sodium Adduct [M+Na]⁺ |

| 369.0503 | [C₁₈H₁₄ClF₃O₃]⁺ | Loss of methanol (B129727) (-CH₃OH) from [M+H]⁺ |

| 341.0551 | [C₁₇H₁₄ClF₃O₂]⁺ | Loss of methyl formate (B1220265) (-HCOOCH₃) from [M+H]⁺ |

| 193.0132 | [C₇H₄ClF₃O]⁺ | Fragment from ether bond cleavage |

| 175.0753 | [C₁₁H₁₁O₂]⁺ | Fragment from ether bond cleavage |

Fragmentation is initiated when energetically unstable molecular ions dissociate into smaller fragments.[14] The predicted fragments are based on common fragmentation patterns for esters, ethers, and aromatic compounds.[16][17]

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing fungicides like Flufenoxystrobin in various matrices.[15][18]

-

Sample Preparation :

-

Prepare a stock solution of Flufenoxystrobin in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of ~1 mg/mL.

-

Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 to 200 ng/mL).[18]

-

Prepare the final samples in the initial mobile phase to ensure good peak shape.

-

-

LC System Setup :

-

MS System Setup :

-

Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically suitable for strobilurins.[6][18]

-

Source Parameters : Optimize source temperature (~120 °C) and desolvation gas temperature (~500 °C) and flow rate (~1000 L/hour).[6]

-

Data Acquisition :

-

Full Scan (MS1) : Acquire data over a mass range of m/z 100-600 to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS) : Select the precursor ion (m/z 401.1) for fragmentation. Optimize collision energy to generate a characteristic fragmentation pattern. Acquire data in Selected Reaction Monitoring (SRM) mode for quantitative analysis.[18]

-

-

-

Data Analysis :

-

Process the chromatograms to identify the retention time of Flufenoxystrobin.

-

Analyze the mass spectra to confirm the molecular weight and identify characteristic fragment ions.

-

Use the generated data for structural confirmation or quantification against the calibration curve.

-

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information, leading to a confident structural assignment. The logical flow of analysis is depicted below.

Caption: Logical workflow for the complete spectroscopic characterization of Flufenoxystrobin.

References

- 1. Flufenoxystrobin | C19H16ClF3O4 | CID 59774441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. rsc.org [rsc.org]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. youtube.com [youtube.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Flufenoxystrobin (CAS No. 918162-02-4)

This technical guide provides a comprehensive overview of the fungicide Flufenoxystrobin (CAS No. 918162-02-4), intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, mechanism of action, fungicidal and acaricidal activity, experimental protocols, and associated signaling pathways.

Chemical Identity and Properties

Flufenoxystrobin is a synthetic, broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] It is also known by its development code SYP-3759 and the name 'fujunmanzhi' in China.[2][3]

| Property | Value | Source |

| CAS Number | 918162-02-4 | [1] |

| Chemical Formula | C₁₉H₁₆ClF₃O₄ | [1] |

| Molecular Weight | 400.8 g/mol | [1] |

| IUPAC Name | methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate | [3] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 413.06 °C | [1] |

| Structure |  | PubChem |

Mechanism of Action

Flufenoxystrobin is a Quinone outside Inhibitor (QoI) that targets mitochondrial respiration in fungal cells.[4] It specifically blocks the electron transport chain at the Qo site of the cytochrome bc1 complex (Complex III).[1] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination. The β-methoxyacrylate moiety is a key structural feature shared by most strobilurin fungicides and is crucial for this activity.

Quantitative Biological Activity

Flufenoxystrobin exhibits a broad spectrum of fungicidal activity against various plant pathogens and also possesses acaricidal properties.

Fungicidal Activity

| Fungicide | Pathogen | EC₅₀ (µg/mL) | Source |

| Azoxystrobin | Alternaria alternata | 1.86 | [5] |

| Pyraclostrobin (B128455) | Alternaria alternata | 1.57 | [5] |

| Azoxystrobin | Colletotrichum spp. | >100 (Resistant) | [6] |

| Pyraclostrobin | Penicillium expansum | 0.015 (Ptt), 0.024 (Ptm) | ResearchGate |

| Kresoxim-methyl | Sphaerotheca fuliginea | - | [7] |

| Trifloxystrobin | Cladobotryum mycophilum | 0.173 | ResearchGate |

Acaricidal Activity

Flufenoxystrobin has shown moderately high acaricidal activity.[2] In greenhouse assays, it was effective against the two-spotted spider mite, Tetranychus urticae, at a concentration of 10 mg/L.[2] Field trial results indicate its acaricidal performance is comparable to pyridaben, though less potent than fluacrypyrim.[2] The following table includes LC₅₀ values for other acaricides against Tetranychus urticae for comparison.

| Acaricide | LC₅₀ (ppm or mg a.i./L) | Target Stage | Source |

| Flupentiofenox | 0.33 | Egg | [8] |

| Flupentiofenox | 0.16 | Female Adult | [8] |

| Fenpyroximate | 19.86 | Female Adult | [9] |

| Chlorfenapyr | 29.66 | Female Adult | [9] |

| Etoxazole | - (High Efficacy) | - | [10] |

| Bifenazate | - (High Efficacy) | - | [10] |

Experimental Protocols

Synthesis of Flufenoxystrobin (Conceptual Pathway)

A detailed, step-by-step protocol for the synthesis of Flufenoxystrobin is not publicly available. However, based on patent literature and general organic synthesis principles for strobilurin fungicides, a plausible multi-step synthesis can be conceptualized.[4] The synthesis involves the preparation of two key intermediates, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol, followed by their coupling via a Williamson ether synthesis.

Step 1: Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate This intermediate can be synthesized from 3-isochromanone (B1583819) through a series of reactions including condensation with methyl formate, etherification with dimethyl sulfate, chlorination with thionyl chloride to form the acyl chloride, and finally esterification with methanol.[3]

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)phenol This intermediate can be prepared through methods such as the direct halogenation and trifluoromethylation of phenol (B47542) or via nucleophilic aromatic substitution on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.[1][7]

Step 3: Williamson Ether Synthesis The final step involves the coupling of the two intermediates. The phenoxide of 2-chloro-4-(trifluoromethyl)phenol, generated by reaction with a base such as sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile and displaces the bromide from (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in an Sₙ2 reaction to form the ether linkage and yield Flufenoxystrobin.[11][12]

Assay for Mitochondrial Complex III Activity

This protocol is adapted from commercially available kits for measuring the activity of mitochondrial complex III (ubiquinol-cytochrome c reductase).

Objective: To determine the enzymatic activity of mitochondrial complex III in the presence and absence of Flufenoxystrobin.

Materials:

-

Isolated mitochondria from a target fungal species

-

Complex III Assay Buffer

-

Reduced Cytochrome c (substrate)

-

Antimycin A (a known Complex III inhibitor, as a positive control)

-

Flufenoxystrobin (test compound)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from the fungal culture using a standard protocol (e.g., differential centrifugation). Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures for each sample:

-

Sample Well: Complex III Assay Buffer, mitochondrial sample, and the desired concentration of Flufenoxystrobin (or solvent control).

-

Inhibitor Control Well: Complex III Assay Buffer, mitochondrial sample, and a saturating concentration of Antimycin A.

-

-

Initiation of Reaction: Add reduced Cytochrome c to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 550 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of reduced Cytochrome c by Complex III.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The specific activity of Complex III is the rate in the sample well minus the rate in the inhibitor control well.

-

To determine the IC₅₀ of Flufenoxystrobin, perform the assay with a range of Flufenoxystrobin concentrations and plot the percent inhibition of Complex III activity against the logarithm of the inhibitor concentration.

-

Downstream Signaling Pathways

The inhibition of the mitochondrial respiratory chain by Flufenoxystrobin can trigger a cascade of downstream signaling events in the fungal cell, primarily as a response to cellular stress.

Calcium Signaling Pathway Activation

Mitochondrial dysfunction is known to disrupt calcium homeostasis, leading to an increase in cytosolic Ca²⁺ levels.[13] This triggers the calcium-calcineurin signaling pathway, a conserved stress response mechanism in fungi.[14][15] Elevated Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and activate the expression of stress-response genes.[15][16]

Upregulation of ABC Transporters

A common mechanism of fungicide resistance in fungi involves the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters.[11][17] These membrane proteins actively transport a wide range of substrates, including fungicides, out of the cell, thereby reducing the intracellular concentration of the toxic compound.[17][18] The expression of ABC transporter genes can be induced as part of a general stress response, which may be triggered by the cellular stress caused by Flufenoxystrobin.

References

- 1. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. CN107266316A - It is a kind ofï¼E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique - Google Patents [patents.google.com]

- 4. Flufenoxystrobin (Ref: SYP 3759) [sitem.herts.ac.uk]

- 5. (E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pjoes.com [pjoes.com]

- 10. Screening for suitable chemical acaricides against two-spotted spider mites, Tetranychus urticae, on greenhouse strawberries in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. Multicomponent drug efflux complexes: architecture and mechanism of assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Flufenoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxystrobin, a broad-spectrum methoxyacrylate strobilurin fungicide, plays a significant role in modern agriculture by controlling a wide range of fungal pathogens.[1][2] Its molecular structure contains a chiral center, giving rise to stereoisomerism, a critical factor that can influence its biological activity, environmental fate, and toxicology. This technical guide provides a comprehensive overview of the stereoisomerism and enantiomeric properties of Flufenoxystrobin. It details the structural basis of its chirality, discusses the fungicidal activity of its stereoisomers, and presents detailed experimental protocols for the analytical separation of its enantiomers. This document is intended to serve as a vital resource for researchers and professionals involved in the development, analysis, and regulation of chiral pesticides.

Introduction to Flufenoxystrobin

Flufenoxystrobin is a synthetic fungicide belonging to the strobilurin class, which are known as Quinone outside Inhibitors (QoI).[1] Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis.[1][3] This mechanism provides broad-spectrum fungicidal activity against various plant diseases, including downy mildew, blight, and powdery mildew.[1][2]

Table 1: Chemical Identity of Flufenoxystrobin

| Property | Value |

| IUPAC Name | methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate[2][4] |

| CAS Registry No. | 918162-02-4[1][2] |

| Molecular Formula | C₁₉H₁₆ClF₃O₄[1] |

| Molecular Weight | 416.78 g/mol |

| Synonyms | SYP 3759, Fenoxystrobin, Fujunmanzhi[1][4][5] |

Stereoisomerism of Flufenoxystrobin

Stereoisomerism is a key feature of the Flufenoxystrobin molecule.[1] Isomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms.

Chiral Center and Enantiomers

Flufenoxystrobin possesses a single chiral carbon atom, which results in the existence of two enantiomers: the (R)- and (S)-enantiomers.[1] Enantiomers are non-superimposable mirror images of each other and have identical physical and chemical properties in an achiral environment. However, they can exhibit significantly different biological activities and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

Geometric Isomerism

In addition to enantiomers, Flufenoxystrobin can also exhibit geometric isomerism (E/Z isomerism) due to the restricted rotation around the C=C double bond in the methoxyacrylate group.[1] The commercially available Flufenoxystrobin is predominantly the E-isomer.[1] When combined with the chiral center, this can theoretically lead to four distinct stereoisomers.

Caption: Stereoisomers of Flufenoxystrobin.

Fungicidal Activity of Enantiomers

Table 2: Hypothetical Comparison of Enantiomeric Activity (Based on General Principles)

| Property | (R)-Flufenoxystrobin | (S)-Flufenoxystrobin | Racemic Flufenoxystrobin |

| Fungicidal Activity | Potentially High | Potentially Low | Moderate |

| Target Affinity | Potentially High | Potentially Low | Average of Enantiomers |

| Metabolism Rate | May differ | May differ | Composite Rate |

| Non-target Toxicity | May differ | May differ | Composite Toxicity |

Experimental Protocols

Chiral Resolution of Flufenoxystrobin Enantiomers by HPLC

The separation of enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for this purpose. While a specific protocol for Flufenoxystrobin is not published, the following methodology is adapted from a patented method for a closely related chiral compound and serves as a robust starting point.

Objective: To resolve racemic Flufenoxystrobin into its (R)- and (S)-enantiomers for analytical or preparative purposes.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm for analytical; or 250 mm x 30 mm for preparative).

-

Mobile Phase: n-heptane, ethanol, and methanol (B129727) (all HPLC grade).

-

Sample: Racemic Flufenoxystrobin standard dissolved in mobile phase.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H |

| Mobile Phase | n-heptane/ethanol/methanol (60:20:20, v/v/v) |

| Flow Rate | 1.0 mL/min (analytical) or 30 mL/min (preparative) |

| Column Temperature | 25 °C (can be optimized) |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL (analytical) |

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

-

Sample Preparation: Prepare a stock solution of racemic Flufenoxystrobin (e.g., 1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample and run the chromatogram. The two enantiomers should elute as separate peaks.

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of alcohol modifiers) and the column temperature to improve resolution.

Caption: Workflow for Chiral HPLC Separation.

Enantioselective Synthesis and Resolution Strategies

While a specific enantioselective synthesis for Flufenoxystrobin has not been detailed in the literature, two primary strategies are generally employed for obtaining single enantiomers of chiral compounds.

-

Enantioselective Synthesis: This approach involves using chiral catalysts, auxiliaries, or starting materials to favor the formation of one enantiomer over the other during the chemical synthesis process. For a molecule like Flufenoxystrobin, this could potentially involve an asymmetric reduction or alkylation step.

-

Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers. Common methods include:

-

Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

-

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Preparative Chiral Chromatography: As detailed in the protocol above, but on a larger scale to isolate quantities of each enantiomer.

-

References

- 1. EP2790512A1 - Active ingredient combinations having insecticidal and acaricidal properties - Google Patents [patents.google.com]

- 2. Enantiomeric resolution of chiral pesticides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2018177970A1 - Process for preparing chiral 2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ium compounds - Google Patents [patents.google.com]

- 6. Strobilurin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Preliminary Bioassays of Fluorine-Containing Strobilurin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioassays of fluorine-containing strobilurin derivatives, a promising class of fungicides. This document details their antifungal and acaricidal activities, presents detailed experimental protocols for key bioassays, and visualizes the underlying biological and experimental workflows.

Introduction

Strobilurins are a vital class of agricultural fungicides inspired by a natural substance produced by the mushroom Strobilurus tenacellus. Their mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production.[1][2] The introduction of fluorine atoms into the strobilurin scaffold has been a successful strategy in modern agrochemical research, often leading to enhanced biological activity, metabolic stability, and a modified spectrum of efficacy. This guide focuses on the preliminary bioassay results of these fluorinated derivatives.

Quantitative Bioassay Data

The following tables summarize the reported in vitro and in vivo biological activities of various fluorine-containing strobilurin derivatives against key plant pathogens and mites. The data, primarily presented as median effective concentration (EC50) or lethal concentration (LC50) values in µg/mL, has been compiled from various scientific publications. Direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies between different studies.

Antifungal Activity of Fluorine-Containing Strobilurin Derivatives

| Compound/Derivative | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference | Source |

| (1d) R=3-trifluoromethylphenyl | Colletotrichum orbiculare | Potent | Azoxystrobin | - | [3][4] |

| (1d) R=3-trifluoromethylphenyl | Botrytis cinerea | Potent | Azoxystrobin | - | [3][4] |

| (1d) R=3-trifluoromethylphenyl | Phytophthora capsici | Potent | Azoxystrobin | - | [3][4] |

| 5u (trifluoromethyl pyrimidine (B1678525) derivative) | Rhizoctonia solani | 26.0 | Azoxystrobin | 26.0 | [5] |

| bis(trifluoromethyl)phenyl-based strobilurin | Erysiphe graminis | More effective | Metominostrobin | - | [6][7] |

| bis(trifluoromethyl)phenyl-based strobilurin | Sphaerotheca fuliginea | More effective | Azoxystrobin | - | [6][7] |

| 4-fluoroindole, 5-fluoroindole, 7-fluoroindole | Botrytis cinerea | 2-5 (MIC) | Fluconazole | - | [8] |

Note: "Potent" and "More effective" indicate that the study reported high activity but did not provide a specific EC50 value. MIC refers to the Minimum Inhibitory Concentration.

Acaricidal Activity of Fluorine-Containing Strobilurin Derivatives

| Compound/Derivative | Target Mite | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) of Reference | Source |

| Pyriminostrobin fluorine-containing analogues (7e, 7i) | Tetranychus cinnabarinus | High | Pyriminostrobin | - | |

| Fluorinated Tebufenpyrad analogs | Tetranychus urticae | Strong | Tebufenpyrad | - | [9] |

Note: "High" and "Strong" indicate that the study reported significant activity but did not provide a specific LC50 value.

Experimental Protocols

This section provides detailed methodologies for the key bioassays cited in the quantitative data tables.

In Vivo Antifungal Assay: Wheat Powdery Mildew (Erysiphe graminis f. sp. tritici)

Objective: To evaluate the protective efficacy of fluorine-containing strobilurin derivatives against wheat powdery mildew in a controlled greenhouse environment.

Materials:

-

Wheat seeds (susceptible variety, e.g., 'Trojan')

-

Pots (19 cm diameter) and sterilized potting mix

-

Test compounds (fluorine-containing strobilurin derivatives)

-

Commercial standard fungicide (e.g., Azoxystrobin)

-

Inoculum of Erysiphe graminis f. sp. tritici (fresh spores)

-

Spray cabinet/applicator

-

Greenhouse with controlled temperature (e.g., 20-22°C) and humidity

Procedure:

-

Plant Cultivation: Sow wheat seeds in pots and grow in a greenhouse. Maintain optimal conditions for wheat growth. Plants are typically ready for the assay at the four-leaf stage.[1]

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds and the reference fungicide, usually in a suitable solvent like acetone (B3395972) or DMSO. Dilute the stock solutions with distilled water containing a surfactant (e.g., Tween 80) to achieve the desired test concentrations.

-

Fungicide Application: Transfer the potted wheat plants at the four-leaf stage to a spray cabinet. Apply the test solutions to the foliage to the point of runoff, ensuring even coverage. A control group should be sprayed with the solvent-surfactant solution without any test compound.[1] Allow the treated plants to dry for 24 hours.[1]

-

Inoculation: Inoculate the treated and control plants with fresh spores of E. graminis f. sp. tritici. This can be done by gently shaking heavily infected "spreader" plants over the test plants or by using a settling tower to ensure a uniform deposition of spores.

-

Incubation: Place the inoculated plants back into a controlled greenhouse environment (e.g., 20-22°C, high relative humidity) to facilitate disease development.

-

Disease Assessment: After a set incubation period (typically 10-14 days), visually assess the severity of powdery mildew on the leaves.[1] Disease severity can be scored using a rating scale (e.g., 0-9 scale, where 0 = no disease and 9 = severe infection) or by estimating the percentage of leaf area covered with mildew.

-

Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Determine the EC50 value for each compound by performing a dose-response analysis using appropriate statistical software.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

Objective: To determine the direct inhibitory effect of fluorine-containing strobilurin derivatives on the mycelial growth of fungal pathogens such as Botrytis cinerea and Colletotrichum orbiculare.

Materials:

-

Pure cultures of the test fungi (Botrytis cinerea, Colletotrichum orbiculare)

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Petri dishes (90 mm)

-

Test compounds and a reference fungicide

-

Sterile cork borer (e.g., 5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media: Prepare PDA medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-55°C. Add the appropriate volume of the stock solution of the test compound or reference fungicide to the molten agar to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control set of plates should contain the solvent without any test compound.

-

Fungal Inoculation: From the margin of an actively growing culture of the test fungus, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Incubation: Incubate the inoculated plates in an incubator at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Measurement and Data Analysis: When the fungal colony in the control plates has reached a significant size (e.g., nearly covering the plate), measure the diameter of the fungal colony in all plates. Calculate the percentage of mycelial growth inhibition for each treatment using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

-

-

-

Determine the EC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.

Acaricidal Bioassay: Leaf Disc Dip Method for Tetranychus cinnabarinus

Objective: To assess the toxicity of fluorine-containing strobilurin derivatives to the carmine (B74029) spider mite, Tetranychus cinnabarinus.

Materials:

-

A healthy, susceptible population of Tetranychus cinnabarinus

-

Host plant leaves (e.g., bean or cucumber)

-

Petri dishes

-

Agar

-

Test compounds and a reference acaricide

-

Fine brush

-

Stereomicroscope

Procedure:

-

Preparation of Leaf Discs: Prepare a bed of agar (e.g., 1-2%) in Petri dishes. Cut discs from the host plant leaves (e.g., 2-3 cm in diameter) and place them, abaxial (lower) side up, on the agar bed. The agar provides moisture to the leaf discs.

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and the reference acaricide in distilled water containing a surfactant.

-

Treatment Application: Dip each leaf disc into a test solution for a short period (e.g., 5-10 seconds), ensuring complete coverage. Allow the leaf discs to air dry. Control discs should be dipped in the surfactant solution only.

-

Mite Infestation: Using a fine brush and a stereomicroscope, carefully transfer a known number of adult female mites (e.g., 10-20) onto each treated and control leaf disc.

-

Incubation: Place the Petri dishes with the infested leaf discs in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites are considered dead if they are immobile or unable to move when gently prodded with a fine brush.

-

Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the control group using Abbott's formula if necessary. Determine the LC50 value for each compound by performing a probit analysis of the concentration-mortality data.

Visualizations

Signaling Pathway of Strobilurin Fungicides

The following diagram illustrates the mode of action of strobilurin fungicides at the mitochondrial level.

Caption: Mode of action of fluorine-containing strobilurin derivatives.

Experimental Workflow for In Vivo Antifungal Bioassay

The diagram below outlines the key steps in conducting an in vivo antifungal bioassay.

Caption: General workflow for an in vivo antifungal bioassay.

Conclusion

The preliminary bioassays of fluorine-containing strobilurin derivatives reveal their significant potential as a new generation of fungicides and acaricides. The incorporation of fluorine can lead to compounds with enhanced efficacy against a range of important agricultural pests and diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the field of agrochemical development, facilitating further investigation and optimization of these promising compounds. Standardized and detailed bioassay methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel chemical entities.

References

- 1. Laboratory bioassay of Beauveria bassiana against Tetranychus urticae (Acari: Tetranychidae) on leaf discs and potted bean plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.unipa.it [iris.unipa.it]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermediates

Introduction: Flufenoxystrobin, chemically known as methyl (2E)-2-(2-{[2-chloro-4-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methoxyprop-2-enoate, is a broad-spectrum strobilurin fungicide.[1][2] Like other fungicides in its class, it acts as a Quinone Outside Inhibitor (QoI), disrupting mitochondrial respiration by blocking electron transfer between cytochrome b and cytochrome c1.[3][4] This technical guide provides a detailed overview of a viable synthetic pathway for Flufenoxystrobin, focusing on the preparation of key intermediates and their final coupling. The synthesis begins with the preparation of two primary intermediates: (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol. These are subsequently coupled to form the final product.

Overall Synthesis Pathway

The synthesis of Flufenoxystrobin is a multi-step process that converges on a final etherification reaction. The logical workflow involves the independent synthesis of a substituted methoxyacrylate ester and a fluorinated phenol, followed by their condensation.

References

Mammalian Toxicology of Flufenoxystrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for the fungicide Flufenoxystrobin. It is important to note that publicly accessible data on the mammalian toxicology of Flufenoxystrobin is limited. Much of the detailed information required for a complete toxicological profile, as typically found in regulatory agency assessments, is not available in the public domain. Therefore, this guide also includes general information on the toxicological evaluation of strobilurin fungicides and standardized experimental protocols to provide a framework for understanding the potential toxicological profile of Flufenoxystrobin.

Executive Summary

Flufenoxystrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. These fungicides are known as Quinone Outside Inhibitors (QoIs) due to their mode of action, which involves the inhibition of mitochondrial respiration. While specific toxicological data for Flufenoxystrobin is scarce, preliminary information suggests it has low acute toxicity. This guide summarizes the available data for Flufenoxystrobin, outlines standard toxicological testing protocols relevant to its assessment, and describes the established mechanism of action for strobilurin fungicides.

Quantitative Toxicological Data

The publicly available quantitative toxicological data for Flufenoxystrobin is limited. The following table summarizes the known information. For context, typical endpoints for a comprehensive toxicological assessment are included, with data for Flufenoxystrobin presented where available.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | > 2000 mg/kg bw | [No specific study cited] |

| LD50 | Rat/Rabbit | Dermal | Data not available | |

| LC50 | Rat | Inhalation | Data not available | |

| Sub-chronic Toxicity (90-day) | ||||

| NOAEL | Rat | Oral | Data not available | |

| LOAEL | Rat | Oral | Data not available | |

| Chronic Toxicity/Carcinogenicity | ||||

| NOAEL | Rat | Oral | Data not available | |

| Carcinogenicity Classification | Data not available | |||

| Reproductive & Developmental Toxicity | ||||

| Parental NOAEL | Rat | Oral | Data not available | |

| Offspring NOAEL | Rat | Oral | Data not available | |

| Developmental NOAEL | Rabbit | Oral | Data not available | |

| Genotoxicity | ||||

| Ames Test | In vitro | Data not available | ||

| Chromosome Aberration | In vitro | Data not available | ||

| Micronucleus Test | In vivo | Data not available |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Mechanism of Action: Inhibition of Mitochondrial Respiration

Flufenoxystrobin, as a Quinone Outside Inhibitor (QoI), functions by disrupting the mitochondrial respiratory chain, a fundamental process for cellular energy production in both fungi and mammals.

Key aspects of the mechanism include:

-

Target Site: The primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.

-

Inhibition: Flufenoxystrobin binds to the Qo site of cytochrome b, which is a component of Complex III.

-

Electron Transfer Blockade: This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.

-

ATP Depletion: The disruption of the electron transport chain inhibits the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP (adenosine triphosphate), the main energy currency of the cell.

-

Oxidative Stress: The blockage of electron flow can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

Although the primary target is conserved across fungi and mammals, the selectivity of strobilurin fungicides is attributed to differences in the binding pocket of the target enzyme. However, at high concentrations, inhibition of the mammalian respiratory chain can occur, leading to toxicity.

Caption: Mechanism of action of Flufenoxystrobin as a Quinone Outside Inhibitor (QoI).

Experimental Protocols

The following sections describe standardized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are typically required for the registration of a new pesticide. While specific study details for Flufenoxystrobin are not publicly available, these protocols represent the industry standard for mammalian toxicology testing.

Acute Toxicity Testing

Objective: To determine the potential adverse effects that may occur within a short time after a single exposure to the substance.

-

Acute Oral Toxicity (as per OECD Guideline 423):

-

Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

-

Administration: A single oral dose of Flufenoxystrobin is administered by gavage.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next animal is adjusted up or down.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded at the start and end of the study.

-

Endpoint: The LD50 (median lethal dose) is estimated, which is the dose that is lethal to 50% of the tested animals.

-

-

Acute Dermal Toxicity (as per OECD Guideline 402):

-

Test System: Young adult rats, rabbits, or guinea pigs.

-

Administration: A single dose of Flufenoxystrobin is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Dose Levels: A limit test at 2000 mg/kg body weight is often performed.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions.

-

Endpoint: The dermal LD50 is determined.

-

-

Acute Inhalation Toxicity (as per OECD Guideline 403):

-

Test System: Young adult rats.

-

Administration: Animals are exposed to an aerosol or vapor of Flufenoxystrobin in an inhalation chamber for a defined period (typically 4 hours).

-

Dose Levels: At least three concentrations are tested.

-

Observation Period: Animals are observed for 14 days.

-

Endpoint: The LC50 (median lethal concentration) is determined.

-

Caption: General workflow for acute toxicity testing.

Sub-chronic and Chronic Toxicity Testing

Objective: To evaluate the adverse effects of repeated exposure to a substance over a prolonged period.

-

90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408):

-

Test System: Rats are typically used.

-

Administration: Flufenoxystrobin is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Dose Levels: At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

-

Endpoint: At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL).

-

-

Chronic Toxicity/Carcinogenicity Studies (as per OECD Guidelines 452 & 451):

-

Test System: Typically conducted in two rodent species (e.g., rats and mice).

-

Administration: The substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

-

Dose Levels: At least three dose levels and a control group.

-

Observations: Similar to the 90-day study, with an emphasis on the detection of neoplastic lesions.

-

Endpoint: To determine the chronic toxicity profile, identify any carcinogenic potential, and establish a chronic NOAEL.

-

Methodological & Application

Application Notes and Protocols for Flufenoxystrobin Bioassays in Fungicide Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxystrobin is a broad-spectrum strobilurin fungicide that demonstrates efficacy against a range of phytopathogenic fungi, including those responsible for downy mildew, blight, powdery mildew, and rice blast.[1] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside Inhibitor (QoI) site.[1] These application notes provide detailed protocols for in vitro and in vivo bioassays to screen the efficacy of Flufenoxystrobin and its analogs.

Data Presentation

The following tables summarize key data points relevant to the bioassay protocols. Efficacy data for Flufenoxystrobin against specific pathogens should be generated using the protocols outlined below and compared with reference fungicides.

Table 1: In Vitro Efficacy of Strobilurin and Other Fungicides Against Various Phytopathogenic Fungi (Reference Values)

| Fungicide | Pathogen | Bioassay Type | EC50 (µg/mL) | Reference |

| Azoxystrobin | Alternaria alternata | Mycelial Growth | 1.86 | [2] |

| Pyraclostrobin | Alternaria alternata | Mycelial Growth | 1.57 | [2] |

| Epoxiconazole | Fusarium oxysporum | Mycelial Growth | 0.047 | [3][4] |

| Difenoconazole | Fusarium oxysporum | Mycelial Growth | 0.078 | [3][4] |

| Azoxystrobin | Fusarium oxysporum | Mycelial Growth | 35.089 | [3][4] |

| Pyridaben | Sphaerotheca fuliginea | Spore Germination | 10.83 | [5] |

| Pyridaben | Sphaerotheca fuliginea | Mycelial Growth | 18.28 | [5] |

Note: The EC50 values presented are for comparative purposes and have been extracted from published literature. Actual values for Flufenoxystrobin must be determined experimentally.

Experimental Protocols

In Vitro Bioassays

1. Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the mycelial growth of a fungus by 50% (EC50).

a. Materials:

-

Pure culture of the target fungus (e.g., Fusarium oxysporum, Alternaria alternata)

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Flufenoxystrobin stock solution (e.g., in DMSO or acetone)

-

Sterile distilled water

-

Incubator

b. Protocol:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions.[6] Autoclave and cool to 45-50°C.

-

Fungicide Amendment: Add appropriate volumes of Flufenoxystrobin stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate almost covers the entire plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control and DT is the average diameter of the fungal colony in the treated plate.

-

-

EC50 Determination: Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

2. Spore Germination Inhibition Assay

This method is particularly useful for fungi that sporulate readily, such as powdery mildews.

a. Materials:

-

Freshly collected spores of the target fungus (e.g., Erysiphe graminis, Sphaerotheca fuliginea)

-

Sterile distilled water or a suitable germination buffer

-

Glass cavity slides or water agar plates

-

Flufenoxystrobin stock solution

-

Humid chamber (e.g., a petri dish with moist filter paper)

-

Microscope

b. Protocol:

-

Spore Suspension: Prepare a spore suspension in sterile distilled water to a desired concentration (e.g., 1 x 10^5 spores/mL).

-

Fungicide Treatment: Add different concentrations of Flufenoxystrobin to the spore suspension. A control with solvent should be included.

-

Incubation: Place a drop of the treated spore suspension onto a cavity slide or water agar. Incubate in a humid chamber at the optimal temperature for spore germination (e.g., 20-25°C) for 24 hours.

-

Observation: Using a microscope, observe at least 100 spores per replicate to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculation: Calculate the percentage of spore germination inhibition for each treatment compared to the control.

-

EC50 Determination: Determine the EC50 value as described in the mycelial growth inhibition assay.

In Vivo Bioassays

1. Detached Leaf Assay

This assay provides a more realistic assessment of fungicide efficacy on host tissue.

a. Materials:

-

Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber for Sphaerotheca fuliginea, wheat for Erysiphe graminis)

-

Petri dishes containing water agar (1-2%) or moist filter paper

-

Flufenoxystrobin solution at various concentrations

-

Spore suspension of the target pathogen

-

Growth chamber with controlled light and temperature

b. Protocol:

-

Leaf Preparation: Detach healthy leaves and surface sterilize them (e.g., with 1% sodium hypochlorite (B82951) solution for 1-2 minutes) followed by rinsing with sterile distilled water.

-

Fungicide Application: Spray the leaves with different concentrations of Flufenoxystrobin solution until runoff. Allow the leaves to dry. Control leaves are sprayed with water and solvent.

-

Inoculation: Place the leaves, adaxial or abaxial side up, in the petri dishes. Inoculate the leaves with a spore suspension of the pathogen.

-

Incubation: Incubate the dishes in a growth chamber with appropriate light and temperature conditions (e.g., 16-hour photoperiod at 20-24°C).

-

Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity by estimating the percentage of leaf area covered with fungal growth.

-

Efficacy Calculation: Calculate the percentage of disease control for each treatment compared to the untreated control.

2. Whole Plant Assay

This is the most comprehensive assay, evaluating fungicide performance under conditions that closely mimic a natural infection.

a. Materials:

-

Susceptible host plants grown to a specific stage (e.g., 3-4 leaf stage)

-

Flufenoxystrobin formulations for spraying

-

Pathogen inoculum

-

Greenhouse or controlled environment chamber

-

Spraying equipment

b. Protocol:

-

Plant Cultivation: Grow susceptible host plants under optimal conditions.

-

Fungicide Application: Apply Flufenoxystrobin at different rates to the plants. Include an untreated control.

-

Inoculation: Inoculate the plants with the pathogen either before (preventive) or after (curative) fungicide application.

-

Incubation: Maintain the plants in a greenhouse or growth chamber with conditions favorable for disease development.

-

Disease Assessment: Regularly assess the disease severity on the plants using a rating scale (e.g., 0-5 scale where 0 is no disease and 5 is severe disease).

-

Data Analysis: Analyze the disease severity data to determine the efficacy of the fungicide treatments.

Mandatory Visualization

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

Caption: Workflow for In Vivo Whole Plant Fungicide Efficacy Assay.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. TNAU Agritech Portal :: Sustainable Agriculture [agritech.tnau.ac.in]

Application of Flufenoxystrobin in Controlling Rice Blast: A Comprehensive Guide for Researchers

Introduction